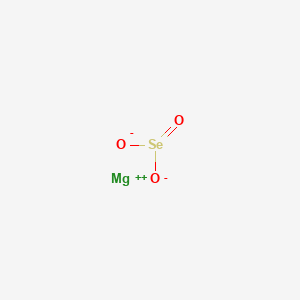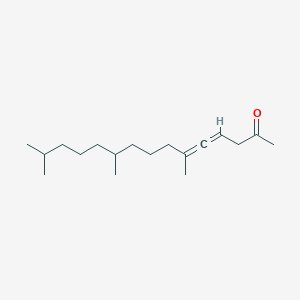
6,10,14-Trimethylpentadeca-4,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethylpentadeca-4,5-dien-2-one, also known as muscone, is a natural compound found in musk deer and other animal secretions. It has a unique odor that is commonly used in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community for its potential therapeutic properties and its role in various biological processes.
Mecanismo De Acción
The exact mechanism of action of 6,10,14-Trimethylpentadeca-4,5-dien-2-one is not fully understood, but it is believed to act on various signaling pathways within cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. Muscone has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Muscone has also been shown to have antioxidant effects, which may help to reduce oxidative stress in cells. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one has been shown to improve lipid metabolism and insulin sensitivity, which may help to prevent metabolic disorders such as obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,10,14-Trimethylpentadeca-4,5-dien-2-one in lab experiments is its unique odor, which allows for easy detection and quantification. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is the difficulty in obtaining 6,10,14-Trimethylpentadeca-4,5-dien-2-one, as it is typically extracted from animal secretions. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have limited solubility in certain solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6,10,14-Trimethylpentadeca-4,5-dien-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future research may also focus on developing more efficient methods for synthesizing 6,10,14-Trimethylpentadeca-4,5-dien-2-one and identifying new applications for this compound.
Métodos De Síntesis
Muscone can be synthesized using a variety of methods, including chemical synthesis and biotechnology. One common method involves the use of the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. Another method involves the use of biocatalysts, such as enzymes, to convert precursors into 6,10,14-Trimethylpentadeca-4,5-dien-2-one.
Aplicaciones Científicas De Investigación
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to regulate lipid metabolism and improve insulin sensitivity. Muscone has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
16647-10-2 |
|---|---|
Nombre del producto |
6,10,14-Trimethylpentadeca-4,5-dien-2-one |
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8,15-16H,6-7,9-12,14H2,1-5H3 |
Clave InChI |
KOEOXTZSYDFLAC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
Otros números CAS |
16647-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



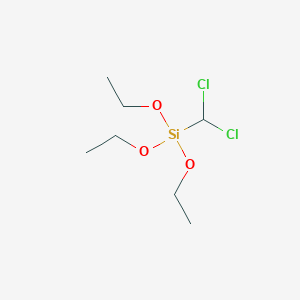
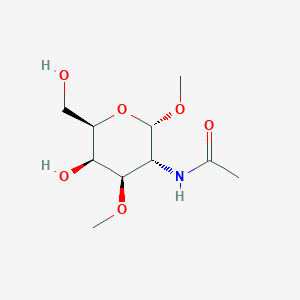
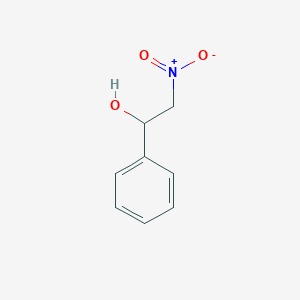
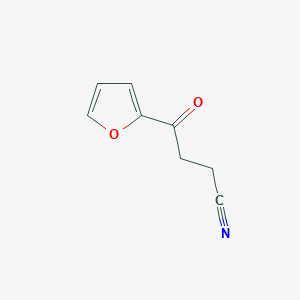
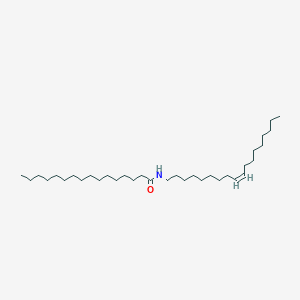
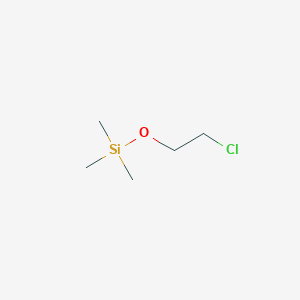
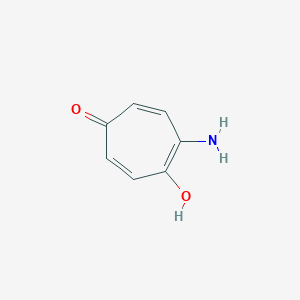
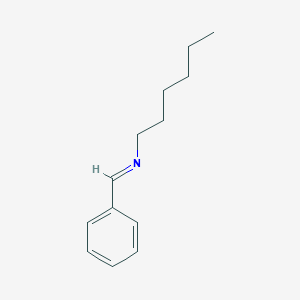
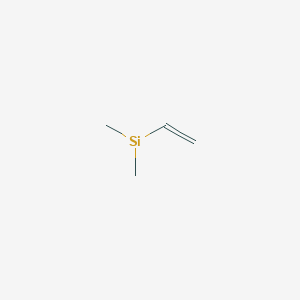
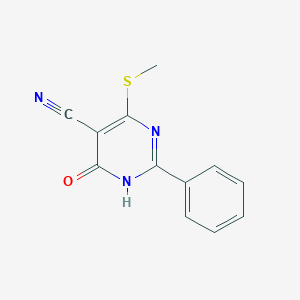
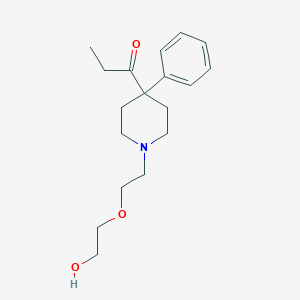
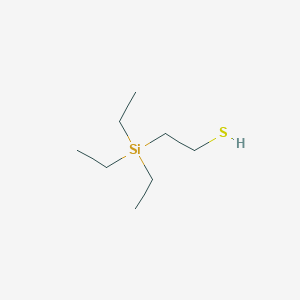
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
